molecular formula C17H19N5O B12193587 N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12193587
M. Wt: 309.4 g/mol
InChI Key: ILRGFUUSQBWGRX-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate starting materials to form the pyrazolopyrimidine core. This can be achieved using a combination of cyclopentylamine and 4-methoxyphenylhydrazine under specific reaction conditions.

    Functional Group Modification: The next step involves the introduction of functional groups to the pyrazolopyrimidine core. This can be done using various reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate the role of specific enzymes or receptors in cellular processes.

    Medicine: The compound has been evaluated for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a diverse range of molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N5O/c1-23-14-8-6-13(7-9-14)22-17-15(10-20-22)16(18-11-19-17)21-12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,18,19,21)

InChI Key

ILRGFUUSQBWGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4

Origin of Product

United States

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